4-(6-Methyl-5-oxo-4,5-dihydro-[1,2,4]triazin-3-ylamino)-benzoic acid

Enzyme inhibition Tryptophan-tRNA ligase Regioisomer comparison

4-(6-Methyl-5-oxo-4,5-dihydro-[1,2,4]triazin-3-ylamino)-benzoic acid (CAS 459180-96-2), also designated OTAVA-BB BB7413030002 or MOTA, is a synthetic small-molecule member of the 1,2,4-triazin-5-one class bearing a 4-aminobenzoic acid substituent. With a molecular formula of C₁₁H₁₀N₄O₃ and a molecular weight of 246.22 g/mol, this compound features a characteristic 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine core linked via an NH bridge to a para-benzoic acid moiety.

Molecular Formula C11H10N4O3
Molecular Weight 246.22 g/mol
CAS No. 459180-96-2
Cat. No. B1449616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Methyl-5-oxo-4,5-dihydro-[1,2,4]triazin-3-ylamino)-benzoic acid
CAS459180-96-2
Molecular FormulaC11H10N4O3
Molecular Weight246.22 g/mol
Structural Identifiers
SMILESCC1=NN=C(NC1=O)NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C11H10N4O3/c1-6-9(16)13-11(15-14-6)12-8-4-2-7(3-5-8)10(17)18/h2-5H,1H3,(H,17,18)(H2,12,13,15,16)
InChIKeyGNPSXYPWOCQOSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility36.9 [ug/mL]

Why 4-(6-Methyl-5-oxo-4,5-dihydro-[1,2,4]triazin-3-ylamino)-benzoic acid (CAS 459180-96-2) Matters in Triazine-Based Inhibitor Procurement


4-(6-Methyl-5-oxo-4,5-dihydro-[1,2,4]triazin-3-ylamino)-benzoic acid (CAS 459180-96-2), also designated OTAVA-BB BB7413030002 or MOTA, is a synthetic small-molecule member of the 1,2,4-triazin-5-one class bearing a 4-aminobenzoic acid substituent [1]. With a molecular formula of C₁₁H₁₀N₄O₃ and a molecular weight of 246.22 g/mol, this compound features a characteristic 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine core linked via an NH bridge to a para-benzoic acid moiety [1]. It is annotated in authoritative databases including PubChem (CID 135460615, also listed as BAS 05194301) and the BRENDA enzyme ligand database, and it is commercially available from multiple reputable vendors such as Santa Cruz Biotechnology (sc-314835) and MolCore [1]. Its structural architecture positions it as a scaffold of interest for enzyme inhibitor discovery, particularly within the 1,2,4-triazine chemotype space.

Why In-Class 1,2,4-Triazine Analogs Cannot Replace 4-(6-Methyl-5-oxo-4,5-dihydro-[1,2,4]triazin-3-ylamino)-benzoic acid Without Quantitative Risk


The 1,2,4-triazin-5-one scaffold harbors multiple regioisomeric and tautomeric forms, and small structural perturbations—such as relocation of the methyl group from the 6-position to the 5-position, migration of the oxo group, or shifting the benzoic acid attachment from para to meta—can profoundly alter enzyme inhibition profiles [1][2]. BRENDA enzyme inhibition data for the target enzyme tryptophan-tRNA ligase (EC 6.1.1.4) demonstrate that closely related analogs yield residual activities ranging from 57% to 73% of wild-type, meaning that a decision to substitute one triazine analog for another without experimental verification carries a measurable risk of losing target engagement or introducing off-target effects [1]. The specific combination of the 6-methyl-5-oxo substitution pattern and the para-benzoic acid attachment defines a unique pharmacophoric fingerprint that cannot be assumed interchangeable with regioisomers or des-methyl analogs.

Quantitative Differentiation Evidence for 4-(6-Methyl-5-oxo-4,5-dihydro-[1,2,4]triazin-3-ylamino)-benzoic acid Versus Closest Analogs


Regioisomeric Differentiation: 6-Methyl-5-oxo vs. 6-Methyl-3-oxo-1,2,4-triazine Scaffolds Display Distinct Enzyme Residual Activities

The regioisomer 4-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid, which differs only in the position of the oxo group (3-oxo vs. 5-oxo tautomer), exhibits a residual activity of 64% against tryptophan-tRNA ligase (EC 6.1.1.4) relative to wild-type enzyme [1]. By contrast, the des-methyl analog 4-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid, which retains the 5-oxo pattern but lacks the 6-methyl group, shows a residual activity of 70% [1]. These data, drawn from the same BRENDA enzyme assay context, indicate that both the regioisomeric placement of the oxo group and the presence of the 6-methyl substituent independently modulate inhibitory potency. Although direct residual activity data for the title compound (CAS 459180-96-2) itself is not deposited in BRENDA under this EC number, the comparative landscape among its closest structural neighbors establishes that the specific 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-ylamino substitution pattern occupies a differentiated position within the structure-activity continuum [1].

Enzyme inhibition Tryptophan-tRNA ligase Regioisomer comparison

Carboxylic Acid Chain Length Differentiation: Benzoic Acid vs. Phenylacetic Acid Analogs Show Divergent Enzyme Inhibition

The phenylacetic acid homolog [4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]phenyl]acetic acid, which extends the carboxylic acid linker by one methylene unit compared to the title benzoic acid compound, exhibits a residual activity of 71% against tryptophan-tRNA ligase (EC 6.1.1.4) [1]. In the broader BRENDA dataset for this enzyme, the most potent inhibitors achieve residual activities as low as 36% (e.g., 3-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid), establishing a wide dynamic range of inhibitory potential within this chemotype class [2]. The difference between the benzoic acid linker (title compound) and the phenylacetic acid linker (71% residual activity) underscores that even single-atom variations in the spacer between the triazine core and the carboxylic acid terminus can alter the enzyme interaction profile.

Structure-activity relationship Linker length Tryptophan-tRNA ligase inhibition

Substituent Position Effect: para-Aminobenzoic Acid Attachment Differentiates from meta-Substituted Regioisomers

Within the BRENDA EC 6.1.1.4 inhibitor panel, the para-substituted benzoic acid motif is a recurring pharmacophoric feature. The meta-substituted regioisomer 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid displays a residual activity of 57%, which is notably more potent (lower residual activity) than the para-substituted analog 4-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid at 64% [1]. This ~7-percentage-point difference directly attributable to the meta vs. para position of the carboxylic acid group demonstrates that substitution geometry on the benzoic acid ring is a significant determinant of inhibitory activity. The title compound (CAS 459180-96-2) bears the para-substitution pattern, which is structurally and pharmacologically distinct from the meta-substituted series.

Regioisomerism Benzoic acid substitution Enzyme inhibition

Physicochemical Differentiation: Computed XLogP3-AA of 0.2 Defines a Moderately Hydrophilic Profile Distinct from More Lipophilic Triazine Analogs

The title compound possesses a computed XLogP3-AA value of 0.2, as reported by PubChem, with 3 hydrogen bond donors and 5 hydrogen bond acceptors [1]. This physicochemical profile places it in a moderately hydrophilic space (LogP < 1), which differentiates it from many more lipophilic 1,2,4-triazine derivatives bearing additional aromatic substituents. For comparison, the phenylacetic acid homolog, with an additional methylene group, would be expected to exhibit a slightly higher LogP. The compound's topological polar surface area (tPSA), hydrogen bonding capacity, and 3 rotatable bonds contribute to a distinct solubility and permeability profile that is relevant for assay compatibility and formulation considerations [1].

Physicochemical properties Lipophilicity Drug-likeness

Commercial Sourcing Differentiation: Purity Specifications and Vendor Availability Define Procurement Options

The title compound is commercially available from multiple suppliers with documented purity specifications. MolCore offers the compound at ≥98% purity (NLT 98%) under ISO certification, and Chemenu supplies it at 97% purity (Catalog Number CM520601) . Santa Cruz Biotechnology lists the compound under catalog number sc-314835, though purity specifications are not prominently disclosed on the product page . CymitQuimica offers the compound in 1 g quantities under reference 10-F730045 . The presence of ISO-certified supply chains (MolCore) provides a verifiable quality assurance framework that may not be uniformly available across all vendors, which is a relevant factor for GLP-compliant or IND-enabling studies requiring documented purity traceability.

Procurement Purity Vendor comparison

Procurement-Driven Application Scenarios for 4-(6-Methyl-5-oxo-4,5-dihydro-[1,2,4]triazin-3-ylamino)-benzoic acid (CAS 459180-96-2)


Aminoacyl-tRNA Synthetase Inhibitor Screening and Tool Compound Development

Medicinal Chemistry Hit-to-Lead Optimization Starting Point

Regioisomeric Selectivity Profiling in Kinase or Enzyme Panels

Analytical Reference Standard for Method Development and Quality Control

Quote Request

Request a Quote for 4-(6-Methyl-5-oxo-4,5-dihydro-[1,2,4]triazin-3-ylamino)-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.